Cyclooctanecarbaldehyde

Description

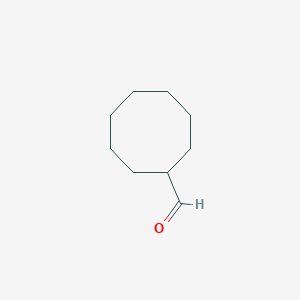

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclooctanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUWVNICWZJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217028 | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6688-11-5 | |

| Record name | Cyclooctanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6688-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclooctanecarbaldehyde: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanecarbaldehyde, a key organic intermediate, possesses a unique eight-membered carbocyclic ring attached to a formyl group. This structure imparts specific physical and chemical characteristics that are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its properties and reactivity. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with information on its synthesis and safe handling.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C9H16O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6688-11-5 | PubChem[1] |

| InChI | InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | PubChem[1] |

| InChIKey | IGGUWVNICWZJQU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CCCC(CCC1)C=O | PubChem[1] |

| Synonyms | Cyclooctanecarboxaldehyde, Formylcyclooctane | PubChem[1] |

Quantitative Physical Data

| Property | Value | Source & Notes |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Expected to be soluble in many organic solvents. | Based on the general solubility of aldehydes with similar structures.[2] |

| XLogP3 | 2.9 | Computed by PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: Spectral data is available from sources such as the Sigma-Aldrich collection.[1]

-

¹³C NMR: Spectral data is available from sources such as the Sigma-Aldrich collection.[1]

Infrared (IR) Spectroscopy

-

FTIR: Spectral data is available, with spectra recorded using a Bruker IFS 85 instrument.[1]

Mass Spectrometry

-

GC-MS: Mass spectrometry data is available through the NIST Mass Spectrometry Data Center.[1]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of an aldehyde, primarily centered around the electrophilic carbonyl carbon and the adjacent acidic α-hydrogen.

Oxidation

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, cyclooctanecarboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction

The carbonyl group can be reduced to a primary alcohol, cyclooctylmethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures. Examples include:

-

Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the carbonyl group into an alkene.

-

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature, general methods for the synthesis of cycloalkanecarboxaldehydes can be applied. One common approach is the oxidation of the corresponding primary alcohol, cyclooctylmethanol, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions to prevent over-oxidation to the carboxylic acid.

Another potential route is the hydroformylation of cyclooctene, which involves the addition of a formyl group and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, such as those containing rhodium or cobalt.[3]

Safety and Handling

This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flame.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis. While there is a need for more comprehensive experimental data on its physical properties, its chemical reactivity is well-understood based on the principles of aldehyde chemistry. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into its synthesis and reactions will undoubtedly expand its utility in the development of novel molecules and materials.

References

Cyclooctanecarbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanecarbaldehyde, a key intermediate in organic synthesis, possesses a unique eight-membered carbocyclic ring structure that imparts distinct chemical properties. This document provides an in-depth overview of its nomenclature, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and characteristic reactions are presented, alongside an exploration of its potential applications in medicinal chemistry and drug development.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms, which are listed in Table 1 for clarity and cross-referencing.

Table 1: IUPAC Name and Synonyms for this compound

| Type | Name |

| IUPAC Name | This compound |

| Synonyms | Cyclooctanecarboxaldehyde, Formylcyclooctane, Cyclooctylmethanal |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 2. These properties are crucial for its handling, storage, and application in various chemical transformations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Soluble in most organic solvents | - |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established organic chemistry principles and may be adapted from procedures for analogous compounds.

Synthesis of this compound

A common method for the synthesis of cycloalkanecarbaldehydes is the oxidation of the corresponding primary alcohol.

Protocol: Oxidation of Cyclooctanemethanol

Materials:

-

Cyclooctanemethanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclooctanemethanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Key Reactions of this compound

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.[2][3]

Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

-

Add (carbethoxymethylene)triphenylphosphorane to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the corresponding α,β-unsaturated ester.

Aldehydes can be readily oxidized to their corresponding carboxylic acids.

Protocol: Jones Oxidation

Materials:

-

This compound

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Acetone

-

Diethyl ether

-

Sodium bisulfite (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve this compound in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude cyclooctanecarboxylic acid can be purified by recrystallization or distillation.

Applications in Drug Development and Medicinal Chemistry

While specific examples of this compound in drug development are not extensively documented, the cyclobutane and cyclopentane analogues have shown utility as intermediates in the synthesis of pharmacologically active molecules.[4][5] The incorporation of cyclic moieties can influence a drug candidate's conformational rigidity, metabolic stability, and lipophilicity.[5] Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the direct involvement of this compound in biological signaling pathways. Aldehydes, in general, are known to occur in biological systems and can exhibit a range of biological activities.[6] Further research is required to elucidate any specific roles of this compound or its derivatives in biological processes.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and key reactions of this compound.

Caption: Synthetic workflow for the preparation of this compound.

References

- 1. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehydes in biological systems : their natural occurrence and biological activities | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Cyclooctanecarboxaldehyde (CAS Number 6688-11-5)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

Cyclooctanecarboxaldehyde, identified by the CAS number 6688-11-5, is an organic compound featuring a cyclooctane ring bonded to a carboxaldehyde functional group. This structure imparts a unique combination of properties, making it a subject of interest in organic synthesis and as a potential intermediate in the development of new chemical entities. It is also known by several synonyms, including cyclooctanealdehyde and formylcyclooctane.

The compound is typically a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₆O | ||

| Molecular Weight | 140.22 | g/mol | |

| Boiling Point | 199-200 | °C | |

| Density | 0.9271 | g/cm³ | |

| Refractive Index | 1.474 | ||

| LogP (Octanol/Water Partition Coefficient) | 2.546 | ||

| Water Solubility (log10WS) | -2.52 | mol/L | |

| Topological Polar Surface Area | 17.1 | Ų | |

| Flash Point | 68 | °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Cyclooctanecarboxaldehyde. The following tables summarize key spectral data.

2.1. ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.61 | t (triplet) | 1H | Aldehydic proton (-CHO) |

| 2.36 | m (multiplet) | 1H | Methine proton (-CH-) adjacent to the carbonyl group |

| 1.80 - 1.40 | m (multiplet) | 14H | Methylene protons of the cyclooctane ring (-CH₂-) |

Note: The chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.

2.2. ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~204 | Carbonyl carbon (-CHO) |

| ~52 | Methine carbon (-CH-) adjacent to the carbonyl group |

| ~28 - 25 | Methylene carbons of the cyclooctane ring (-CH₂-) |

Note: Precise peak assignments may require further 2D NMR experiments.

2.3. IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~2710 | Weak | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (alkane) |

2.4. Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 140 | M⁺ | Molecular ion |

| 111 | [M-CHO]⁺ | |

| 97 | ||

| 83 | ||

| 69 | ||

| 55 | ||

| 41 |

Experimental Protocols

3.1. General Synthesis via Oxidation of Cyclooctanemethanol

A common method for the preparation of Cyclooctanecarboxaldehyde is the oxidation of the corresponding primary alcohol, cyclooctanemethanol. Several oxidizing agents can be employed for this transformation. A general procedure using Pyridinium Chlorochromate (PCC) is described below. This is a representative method, and other modern oxidation protocols such as Swern or Dess-Martin oxidation can also be utilized.

Materials:

-

Cyclooctanemethanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctanemethanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to alcohol is typically 1.5:1.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after a few hours), dilute the reaction mixture with diethyl ether.

-

Pass the resulting suspension through a short pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cyclooctanecarboxaldehyde.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

3.2. Purification by Column Chromatography

For higher purity, the crude product can be purified using column chromatography.

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Dissolve the crude Cyclooctanecarboxaldehyde in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Cyclooctanecarboxaldehyde.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of Cyclooctanecarboxaldehyde are limited, the general class of aldehydes is known to possess a wide range of biological effects. Aldehydes are reactive electrophiles that can interact with various biological nucleophiles, including proteins and nucleic acids.

4.1. Potential Antimicrobial and Anti-inflammatory Activity

Many aldehydes exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Furthermore, some aldehydes have been shown to possess anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

4.2. Cellular Signaling and Toxicology

At the cellular level, aldehydes can act as signaling molecules. However, at higher concentrations, their reactivity can lead to cellular stress and toxicity. A toxicological study of a structurally related compound, 4-cycloocten-1-carbaldehyde, indicated skin-sensitizing properties and nephrotoxicity after repeated dosing. This suggests that Cyclooctanecarboxaldehyde should be handled with appropriate safety precautions, and its toxicological profile warrants further investigation.

4.3. Use in Drug Synthesis

Cyclooctanecarboxaldehyde has been utilized as a building block in the synthesis of more complex molecules with defined biological activities. For instance, it is a reactant in the synthesis of J-113,397, a selective antagonist for the nociceptin receptor (ORL-1). This highlights its utility as an intermediate in medicinal chemistry.

Visualizations

Caption: General workflow for the synthesis and purification of Cyclooctanecarboxaldehyde.

Caption: Potential mechanisms of action for aldehydes like Cyclooctanecarboxaldehyde.

Safety Information

Cyclooctanecarboxaldehyde is classified as a flammable liquid and vapor. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

Cyclooctanecarboxaldehyde is a versatile cyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. This guide provides a summary of its chemical and physical properties, spectroscopic data, and general experimental protocols. While specific biological data for this compound is not extensively available, the known reactivity and biological activities of aldehydes suggest that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its biological effects and potential as a lead compound or intermediate in drug discovery.

An In-depth Technical Guide to Cyclooctanecarbaldehyde: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic methodologies related to cyclooctanecarbaldehyde. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science, where this versatile aldehyde may serve as a crucial building block.

Core Molecular and Physical Data

This compound is an organic compound characterized by a cyclooctane ring functionalized with a formyl group. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | Cyclooctanecarboxaldehyde |

| CAS Number | 6688-11-5 |

| Canonical SMILES | C1CCCC(CCC1)C=O |

| InChI Key | IGGUWVNICWZJQU-UHFFFAOYSA-N |

Table 1: Core Molecular and Physical Data for this compound.[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific peak assignments for this molecule require experimental data, the expected spectral characteristics are well-established for its functional groups.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | The aldehyde proton (-CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent methine proton) in the downfield region, typically around δ 9-10 ppm.[2] The proton on the carbon bearing the aldehyde group (methine proton) will likely appear as a multiplet. The protons on the cyclooctane ring will resonate in the upfield region, generally between δ 1-2.5 ppm, as a complex series of overlapping multiplets. |

| ¹³C NMR | The carbonyl carbon of the aldehyde group is a key diagnostic peak and is expected to have a chemical shift in the range of δ 190-215 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region of the spectrum. |

| Infrared (IR) | A strong, sharp absorption band characteristic of the C=O stretch of a saturated aldehyde is expected around 1730 cm⁻¹.[3] Additionally, two characteristic C-H stretching bands for the aldehyde proton are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[3] The C-H stretching vibrations of the cyclooctane ring will be observed in the 2850-3000 cm⁻¹ region. |

Table 2: Expected Spectroscopic Data for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a common subsequent reaction are provided below. These protocols are based on well-established organic transformations and can be adapted by skilled researchers.

Synthesis of this compound via Swern Oxidation of Cyclooctylmethanol

The Swern oxidation is a mild and efficient method for the synthesis of aldehydes from primary alcohols, avoiding the use of heavy metals.[4][5]

Reaction Scheme:

Materials and Reagents:

-

Cyclooctylmethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Dissolve cyclooctylmethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Base Addition and Reaction Completion: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with a saturated aqueous solution of NH₄Cl and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or flash column chromatography on silica gel.

Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. This protocol describes the conversion of this compound to methylenecyclooctane.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe to suspend the salt. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[6]

-

Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude methylenecyclooctane can be purified by flash column chromatography on silica gel.

Conclusion

This technical guide provides essential data and detailed protocols for the synthesis and a key reaction of this compound. The information presented is intended to be a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the effective utilization of this important chemical intermediate.

References

- 1. This compound | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Navigating the Spectral Landscape of Cyclooctanecarbaldehyde: A Technical Guide to 1H and 13C NMR Data

For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of cyclooctanecarbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as determined by NMR spectroscopy. This guide presents a detailed, albeit predicted, spectral data set, outlines a general experimental protocol for data acquisition, and employs visualizations to clarify key concepts in NMR analysis.

Executive Summary

This compound, a key organic molecule, possesses distinct spectral characteristics that are crucial for its identification and for understanding its chemical behavior. This guide delves into the predicted 1H and 13C NMR spectral data, offering a baseline for researchers working with this and similar compounds. The provided experimental protocols and workflow visualizations aim to facilitate the practical application of NMR spectroscopy in a laboratory setting.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These values are estimated based on established principles of NMR spectroscopy and data from analogous compounds. The spectra are typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde CHO | 9.6 - 9.8 | Doublet | 1H |

| α-CH | 2.2 - 2.4 | Multiplet | 1H |

| Cyclooctyl CH2 | 1.4 - 1.9 | Multiplet | 14H |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 200 - 205 |

| α-CH | 50 - 55 |

| Cyclooctyl CH2 | 25 - 35 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized protocol for obtaining 1H and 13C NMR spectra of a liquid sample like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

1H NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

-

13C NMR Acquisition:

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of the 13C isotope.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Visualizing NMR Workflows and Structural Relationships

To better illustrate the processes and logic involved in NMR spectroscopy, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide provides a foundational understanding of the 1H and 13C NMR spectral characteristics of this compound. While the presented data is based on predictive models, it serves as a valuable resource for the identification and structural analysis of this compound. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers and professionals in the field, facilitating the effective use of NMR spectroscopy in their work. Further experimental validation is recommended to confirm the precise chemical shifts and coupling constants.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclooctanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of cyclooctanecarbaldehyde. Due to the limited availability of a publicly accessible, detailed IR spectrum for this compound, this guide utilizes data from the structurally analogous and well-characterized compound, cyclohexanecarboxaldehyde, as a predictive model. The fundamental vibrational modes of the aldehyde functional group are largely conserved, with minor shifts anticipated due to the larger, more flexible eight-membered ring of this compound.

Core Principles of Aldehyde IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For an aliphatic aldehyde such as this compound, the most characteristic absorption bands arise from the stretching vibrations of the carbonyl (C=O) group and the carbon-hydrogen bond of the aldehyde functional group (C-H).

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected key infrared absorption bands for this compound. These predictions are based on the known spectral data for cyclohexanecarboxaldehyde and general values for aliphatic aldehydes. The primary absorption frequencies for saturated aliphatic aldehydes typically appear in the 1740-1720 cm⁻¹ range for the C=O stretch. The aldehydic C-H stretch is characterized by one or two bands of moderate intensity in the 2830-2695 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| Aldehydic C-H Stretch | 2830 - 2860 and 2720 - 2750 | Medium | Often appears as a pair of bands. The lower frequency band is particularly diagnostic for the aldehyde group. |

| Aliphatic C-H Stretch | 2920 - 2940 and 2850 - 2870 | Strong | These strong absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the cyclooctane ring. |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong | This is one of the most prominent and recognizable absorption bands in the spectrum of an aldehyde. For saturated aliphatic aldehydes, this peak is typically sharp. |

| CH₂ Scissoring (Bending) | ~1450 - 1470 | Medium | Corresponds to the bending vibration of the methylene groups in the cyclooctane ring. |

| Aldehydic C-H Bending | ~1390 | Weak | This absorption is often weak and can be difficult to distinguish in a complex spectrum. |

| C-C Stretching | 1200 - 800 | Weak | These absorptions are part of the "fingerprint region" and are less useful for direct functional group identification but are unique to the overall molecular structure. |

Experimental Protocols

The following section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound.

Objective: To acquire the infrared spectrum of liquid this compound using a transmission method with salt plates.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)

-

Demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) windows

-

Pasteur pipette or dropper

-

This compound sample

-

Appropriate solvent for cleaning (e.g., chloroform or hexane)

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid):

-

Using a clean Pasteur pipette, place a single drop of this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

-

The sample should be viscous enough to hold the plates together.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent (e.g., chloroform or hexane) and a soft lens tissue.

-

Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical steps involved in the FTIR analysis of a liquid sample like this compound.

Caption: Logical workflow for the FTIR analysis of this compound.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclooctanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of cyclooctanecarbaldehyde (C₉H₁₆O), a cyclic aldehyde of interest in various chemical and pharmaceutical research areas. The document outlines predicted fragmentation patterns based on established principles of mass spectrometry, detailed experimental protocols for analysis, and visual representations of fragmentation pathways and experimental workflows.

Introduction to the Mass Spectrometry of this compound

This compound, with a molecular weight of 140.22 g/mol , presents a unique fragmentation pattern influenced by both its aldehyde functional group and its eight-membered carbocyclic ring.[1] Understanding its behavior under mass spectrometric conditions, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for its identification and quantification in complex matrices. Electron Ionization (EI) is a common technique for the analysis of such compounds, inducing reproducible fragmentation that serves as a molecular fingerprint.

Predicted Fragmentation Pattern

While a publicly available, comprehensive mass spectrum for this compound is not readily accessible, its fragmentation can be predicted based on the known behavior of aliphatic aldehydes and cycloalkanes. The molecular ion peak (M⁺) is expected at an m/z of 140. Subsequent fragmentation is likely to proceed through several key pathways, including alpha-cleavage, beta-cleavage, and ring-opening fragmentations.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major ion fragments for this compound under electron ionization. The relative abundance is a qualitative prediction.

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) | Low to Medium |

| 139 | [C₉H₁₅O]⁺ | Loss of H• (alpha-cleavage) | Medium |

| 111 | [C₈H₁₅]⁺ | Loss of CHO• (alpha-cleavage) | Medium to High |

| 83 | [C₆H₁₁]⁺ | Ring fragmentation | High |

| 67 | [C₅H₇]⁺ | Ring fragmentation | High |

| 55 | [C₄H₇]⁺ | Ring fragmentation | High |

| 41 | [C₃H₅]⁺ | Ring fragmentation | Medium to High |

| 29 | [CHO]⁺ | Alpha-cleavage | Medium |

Disclaimer: The quantitative data presented in this table is based on predicted fragmentation patterns and has not been derived from experimental analysis of a this compound standard.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if applicable): For analysis in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

Data Analysis

Data acquisition and processing can be performed using the instrument's accompanying software. Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library (if available). Quantification is performed by generating a calibration curve from the analysis of the prepared standards.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS analysis workflow.

References

Cyclooctanecarbaldehyde: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanecarbaldehyde, a key intermediate in the synthesis of pharmaceuticals and fragrances, is a cycloaliphatic aldehyde whose stability is paramount to ensure the integrity and efficacy of end products. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound. It outlines the primary degradation pathways, recommended storage protocols, and detailed methodologies for stability assessment to ensure its quality and shelf-life.

Core Stability Considerations

This compound, like many aliphatic aldehydes, is susceptible to degradation through several chemical pathways. The primary routes of degradation are oxidation and polymerization. These reactions are influenced by environmental factors such as temperature, light, and the presence of oxygen and impurities.

Degradation Pathways

The principal degradation pathways for this compound are:

-

Oxidation: In the presence of oxygen, this compound can oxidize to form the corresponding carboxylic acid, cyclooctanecarboxylic acid. This process can be accelerated by exposure to light and elevated temperatures. The formation of acidic impurities can also catalyze further degradation reactions.

-

Polymerization: Aldehydes can undergo polymerization to form trimers, which are often cyclic ethers. This process can be catalyzed by the presence of acidic or basic impurities. For some aliphatic aldehydes, trimerization has been observed to occur more rapidly at lower temperatures. The resulting trimers are typically odorless and can precipitate out of solution, leading to a decrease in the active aldehyde concentration.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, ambient temperature (2-8°C for long-term storage is often recommended, but testing for trimerization is advised).[1] | Reduces the rate of chemical reactions, including oxidation. However, the potential for low-temperature induced polymerization should be evaluated. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation by excluding atmospheric oxygen. |

| Light Exposure | Protect from light. Store in amber glass or opaque containers. | Light, particularly UV radiation, can catalyze oxidation and other degradation reactions. |

| Container | Tightly sealed, clean, dry containers made of inert materials (e.g., amber glass). | Prevents contamination from moisture and air, and avoids reactions with the container material. |

| Additives | Consider the addition of antioxidants (e.g., BHT). | Can inhibit oxidation and prolong shelf life. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is crucial to determine the shelf-life of this compound. This involves subjecting the compound to controlled stress conditions and monitoring its degradation over time.

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperatures.

1. Objective: To evaluate the stability of this compound under accelerated thermal conditions and to identify primary degradation products.

2. Materials:

- This compound (high purity)

- Inert gas (Nitrogen or Argon)

- Amber glass vials with screw caps and PTFE septa

- Gas Chromatograph with Flame Ionization Detector (GC-FID)

- Gas Chromatograph-Mass Spectrometer (GC-MS) for peak identification

- Forced-air stability ovens

- Analytical balance

- Volumetric flasks and pipettes

- Solvent (e.g., high-purity hexane or ethyl acetate)

3. Experimental Setup:

4. Analytical Methodology (GC-FID):

5. Degradation Product Identification (GC-MS):

6. Data Presentation:

| Storage Condition | Time Point (Months) | This compound Assay (%) | Appearance | Major Degradation Products (%) |

| 4°C | 0 | 99.8 | Clear, colorless liquid | < 0.1 |

| 1 | ||||

| 3 | ||||

| 6 | ||||

| 40°C | 0 | 99.8 | Clear, colorless liquid | < 0.1 |

| 1 | ||||

| 3 | ||||

| 6 | ||||

| 50°C | 0 | 99.8 | Clear, colorless liquid | < 0.1 |

| 1 | ||||

| 3 | ||||

| 6 |

Visualization of Aldehyde-Induced Cellular Toxicity

Aldehydes, including this compound, can exert toxic effects at the cellular level, primarily through their electrophilic nature, which allows them to react with biological nucleophiles such as proteins and DNA. This can lead to cellular dysfunction and damage. The following diagram illustrates a generalized pathway of aldehyde-induced cellular toxicity.

References

Cyclooctanecarbaldehyde: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and emergency procedures for cyclooctanecarbaldehyde. The following sections detail the compound's key safety data, physical and chemical properties, and recommended protocols to ensure a safe laboratory environment.

Safety Data Summary

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is essential when handling this compound. The following table summarizes the GHS hazard classifications.

| GHS Hazard Classification | Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapour.[2] |

| Skin irritation | H315 | Causes skin irritation.[1][2] |

| Eye irritation | H319 | Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |

GHS data is based on available information and may vary between suppliers.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experiments.

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol [1] |

| Boiling Point | 161 - 163 °C (322 - 325 °F)[2] |

| Density | 0.926 g/cm3 at 25 °C (77 °F)[2] |

| CAS Number | 6688-11-5[1] |

| EC Number | 229-732-0[1] |

Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and ensuring the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Safe Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking.[2]

-

Use only non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

-

Ground and bond container and receiving equipment.[2]

-

Avoid breathing mist or vapors.[2]

-

Wash skin thoroughly after handling.[2]

-

Use in a well-ventilated area.[2]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[2]

-

Keep away from heat and sources of ignition.[2]

-

Store under an inert gas.[2]

-

Vapors are heavier than air and may spread along floors.[2]

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

-

After inhalation: Move the person to fresh air.[2]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

After eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[2]

-

After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.[2]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable extinguishing media: No limitations of extinguishing agents are given for this substance/mixture.[2]

-

Specific hazards: Vapors can form explosive mixtures with air.

Accidental Release Measures

-

Personal precautions: Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders). Dispose of the collected material according to regulations.

Experimental Workflow and Safety Logic

The following diagrams illustrate a typical experimental workflow and the logical steps for ensuring safety when working with this compound.

Toxicological and Ecological Information

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or NTP.[2]

-

Toxicological Properties: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Ecological Information: Data on the ecological effects of this compound is limited. It is important to prevent its release into the environment.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals. Always refer to the most current Material Safety Data Sheet (MSDS) from your supplier for complete and detailed information.

References

Commercial Availability and Technical Guide for Cyclooctanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key chemical properties of Cyclooctanecarbaldehyde (CAS No. 6688-11-5). Additionally, it outlines representative experimental protocols for its synthesis and common reactions, offering a valuable resource for researchers in organic synthesis and drug development.

Chemical Identity and Properties

This compound, also known as cyclooctanecarboxaldehyde, is a cyclic aldehyde with the molecular formula C9H16O.[1] It is a key intermediate in the synthesis of more complex molecules due to the reactivity of its aldehyde functional group.

| Property | Value | Source |

| CAS Number | 6688-11-5 | [1] |

| Molecular Formula | C9H16O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 161 - 163 °C | [3] |

| Density | 0.926 g/cm³ at 25 °C | [3] |

| SMILES | O=CC1CCCCCCC1 | [2] |

| InChI Key | IGGUWVNICWZJQU-UHFFFAOYSA-N | [2] |

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and available quantities vary by supplier. Below is a summary of offerings from several known suppliers. Pricing is subject to change and should be verified with the supplier.

| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |

| Sigma-Aldrich (Merck) | ≥95% | Inquire | Inquire |

| BLD Pharm | Inquire | Inquire | Inquire |

| Key Organics | >90% | 1g, 5g, 10g | Inquire |

| Apollo Scientific | 95% | 250mg, 500mg, 1g | ~ |

| CymitQuimica | 95% | 1g, 5g | ~$307 (1g) |

| Santa Cruz Biotechnology | Inquire | Inquire | Inquire |

Safety and Handling

This compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Use in a well-ventilated area.[3]

-

Wear protective gloves, eye protection, and face protection.

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

Experimental Protocols

Synthesis of this compound via Dess-Martin Oxidation

A common and mild method for the synthesis of aldehydes from primary alcohols is the Dess-Martin oxidation.[1][5] This method offers the advantage of neutral reaction conditions and a simple work-up.[6]

Reaction Scheme:

Figure 1. Synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of cyclooctanemethanol (1.0 equivalent) in dichloromethane (DCM, approximately 0.1 M) at room temperature, add Dess-Martin periodinane (1.5 - 2.0 equivalents).[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers become clear.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.

Wittig Reaction of this compound

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[7] In this example, this compound is reacted with a phosphonium ylide to form a vinyl ether, which can be subsequently hydrolyzed to a homologous aldehyde.

Reaction Scheme:

Figure 2. Wittig reaction workflow.

Methodology:

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) portion-wise. Stir the resulting red-orange solution at 0 °C for 30 minutes.

-

Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude vinyl ether can be purified by flash chromatography.

-

Hydrolysis: The purified vinyl ether can then be hydrolyzed to the homologous aldehyde by treatment with an acid (e.g., aqueous HCl in THF).

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow for a research scientist from identifying the need for this compound to its final application in a synthesis.

Figure 3. Procurement and experimental workflow.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

Initial Synthesis Routes for Formylcyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylcyclooctane, also known as cyclooctanecarboxaldehyde, is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the primary synthetic routes for its preparation. The two core methodologies discussed are the hydroformylation of cyclooctene and the oxidation of cyclooctanemethanol. This document presents detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the practical application of these synthetic strategies in a research and development setting.

Introduction

The eight-membered carbocycle, cyclooctane, presents unique conformational complexities that influence the reactivity of its derivatives. Formylcyclooctane, a key derivative, serves as a versatile intermediate for the introduction of the cyclooctyl moiety in more complex molecular architectures. The selection of an appropriate synthetic route to this aldehyde is contingent on factors such as substrate availability, desired scale, and tolerance of functional groups in the starting material. This guide focuses on the most prevalent and practical laboratory-scale syntheses of formylcyclooctane.

Primary Synthesis Routes

Two principal strategies dominate the synthesis of formylcyclooctane: the direct addition of a formyl group and a hydrogen atom across the double bond of cyclooctene (hydroformylation), and the oxidation of the corresponding primary alcohol, cyclooctanemethanol.

Hydroformylation of Cyclooctene

Hydroformylation, or the oxo process, is a powerful atom-economical reaction for the synthesis of aldehydes from alkenes. In the context of formylcyclooctane synthesis, cyclooctene is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst. Rhodium-based catalysts are particularly effective for this transformation, offering high activity and selectivity under relatively mild conditions.

A key study highlights a continuously operated hydroformylation of cyclooctene catalyzed by a rhodium complex with a phosphite ligand.[1] The reaction proceeds in a toluene solvent at elevated temperature and pressure.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

A continuously operated rhodium-catalyzed hydroformylation of cyclooctene can be carried out in toluene.[1] The reaction is conducted at a temperature of 80°C under 45 bar of syngas pressure with a 1:1 composition of carbon monoxide to hydrogen. Tris(2,4-di-tert-butylphenyl)phosphite is utilized as a ligand in a twenty-fold surplus with respect to the rhodium catalyst.[1]

Quantitative Data

| Parameter | Value | Reference |

| Substrate | Cyclooctene | [1] |

| Catalyst | Rhodium complex | [1] |

| Ligand | Tris(2,4-di-tert-butylphenyl)phosphite | [1] |

| Solvent | Toluene | [1] |

| Temperature | 80°C | [1] |

| Pressure (CO/H₂) | 45 bar (1:1) | [1] |

| Ligand:Rhodium Ratio | 20:1 | [1] |

Note: Specific catalyst loading, substrate concentration, and isolated yields were not detailed in the kinetic study. These parameters would require optimization for a preparative-scale reaction.

Logical Workflow for Hydroformylation of Cyclooctene

Caption: Workflow for the synthesis of formylcyclooctane via hydroformylation.

Oxidation of Cyclooctanemethanol

A reliable and widely applicable method for the preparation of aldehydes is the oxidation of primary alcohols. Cyclooctanemethanol serves as the immediate precursor to formylcyclooctane in this approach. Several modern oxidation protocols are suitable for this transformation, offering mild reaction conditions and high chemoselectivity. These include the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the pyridinium chlorochromate (PCC) oxidation.

2.2.1. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[2] This method is known for its mild conditions and tolerance of a wide range of functional groups.[2]

Experimental Protocol: Swern Oxidation of a Primary Alcohol

To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM), a solution of DMSO (2.7 equivalents) in DCM is added at -78°C. After a short period, a solution of the primary alcohol (1.0 equivalent) in DCM is added dropwise. Following this, triethylamine (7.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with water and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated to afford the aldehyde.

2.2.2. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant.[3] This reaction is typically performed in chlorinated solvents at room temperature and is known for its operational simplicity and rapid reaction times.[3]

Experimental Protocol: Dess-Martin Oxidation of an Alcohol

To a solution of the alcohol (1.0 equivalent) in dichloromethane (DCM), Dess-Martin periodinane (1.2 equivalents) is added at room temperature. The reaction is stirred for 2 to 4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The product is then extracted, and the combined organic layers are washed, dried, and concentrated.

2.2.3. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out in the absence of water.[4][5][6]

Experimental Protocol: PCC Oxidation of a Primary Alcohol

To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (DCM), pyridinium chlorochromate (1.2 equivalents) is added, often with an adsorbent like Celite, at 0°C. The mixture is then stirred at room temperature for 2 to 4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the chromium salts, and the filtrate is concentrated to yield the crude aldehyde, which can be further purified.[7]

Quantitative Data for Alcohol Oxidation Methods

| Oxidation Method | Oxidizing Agent | Typical Reagent Ratio (Oxidant:Alcohol) | Solvent | Temperature | Typical Yield |

| Swern Oxidation | (COCl)₂/DMSO, Et₃N | 1.5:1 (oxalyl chloride) | CH₂Cl₂ | -78°C to RT | High |

| Dess-Martin Oxidation | Dess-Martin Periodinane | 1.2:1 | CH₂Cl₂ | Room Temperature | High |

| PCC Oxidation | Pyridinium Chlorochromate | 1.2:1 | CH₂Cl₂ | 0°C to RT | Good to High |

Note: The yields for the oxidation of cyclooctanemethanol are expected to be high based on the general efficacy of these methods for primary alcohols, but specific literature values for this substrate would be needed for precise comparison.

Signaling Pathway for Oxidation of Cyclooctanemethanol

Caption: Oxidation pathways from cyclooctanemethanol to formylcyclooctane.

Synthesis of the Precursor: Cyclooctanemethanol

The viability of the oxidation route is dependent on the accessibility of cyclooctanemethanol. This primary alcohol can be synthesized from commercially available starting materials. For instance, reduction of cyclooctanecarboxylic acid or its esters with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would yield cyclooctanemethanol.

Characterization of Formylcyclooctane

The final product, formylcyclooctane, can be characterized using standard spectroscopic techniques.

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the aldehydic proton and the cyclooctyl ring protons. | [8] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of formylcyclooctane (140.22 g/mol ). | [9][10] |

| IR Spectroscopy | Strong absorption band characteristic of the aldehyde C=O stretch. | [9] |

Conclusion

The synthesis of formylcyclooctane can be effectively achieved through two primary routes: the hydroformylation of cyclooctene and the oxidation of cyclooctanemethanol. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and economic considerations. The hydroformylation route offers an atom-economical approach from a simple alkene, while the oxidation of cyclooctanemethanol provides a reliable and often high-yielding alternative with well-established laboratory protocols. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclooctanecarboxaldehyde [webbook.nist.gov]

An In-depth Technical Guide to the Core Reactions of Cyclooctanecarbaldehyde for Drug Development Professionals

December 2025

Introduction

Cyclooctanecarbaldehyde, a key synthetic intermediate, possesses a versatile aldehyde functional group attached to a flexible eight-membered carbocyclic ring. This unique structural combination makes it a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The cyclooctane scaffold is of growing interest in medicinal chemistry as a novel molecular platform for constructing targeted lead compounds, offering a balance of conformational flexibility and structural definition that can be advantageous for biological activity.[1] This guide provides a detailed technical overview of the core chemical transformations of this compound, including oxidation, reduction, Wittig reaction, Grignard reaction, and aldol condensation. Each section includes detailed experimental protocols, quantitative data where available, and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Oxidation of this compound

The oxidation of this compound to its corresponding carboxylic acid, cyclooctanecarboxylic acid, is a fundamental transformation. Various oxidizing agents can accomplish this, with Jones oxidation being a classic and effective method.

Reaction Scheme:

Jones Oxidation

Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[2][3][4][5]

Experimental Protocol (Analogous from Cyclooctanol to Cyclooctanone):

Note: This protocol is adapted from the Jones oxidation of cyclooctanol to cyclooctanone and can be modified for the oxidation of this compound. The reaction is typically rapid and exothermic.[6]

-

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously dilute with water.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in acetone.

-

Oxidation: Cool the acetone solution in an ice-water bath. Slowly add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 20°C.

-

Monitoring: The reaction progress can be monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺). The addition is complete when the orange color persists.

-

Work-up: Add isopropanol to quench any excess oxidant. Filter the mixture to remove the chromium salts. The filtrate is then concentrated, and the residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclooctanecarboxylic acid.

-